molecular formula C12H10O4 B13152577 Methyl 2-acetylbenzofuran-5-carboxylate

Methyl 2-acetylbenzofuran-5-carboxylate

Cat. No.: B13152577
M. Wt: 218.20 g/mol
InChI Key: SRPYVGHZFOSLGB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-acetylbenzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using copper-mediated and palladium-catalyzed coupling reactions. These methods are designed to maximize yield and purity while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetylbenzofuran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-acetylbenzofuran-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-acetylbenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anti-tumor activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-acetylbenzofuran: Lacks the carboxylate group.

    5-carboxybenzofuran: Lacks the acetyl group.

Uniqueness: Methyl 2-acetylbenzofuran-5-carboxylate is unique due to the presence of both acetyl and carboxylate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

Methyl 2-acetylbenzofuran-5-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, as well as potential mechanisms of action.

Chemical Structure and Properties

This compound features a benzofuran ring with an acetyl group and a carboxylate ester. Its molecular formula is C12H10O4C_{12}H_{10}O_4, indicating the presence of twelve carbon atoms, ten hydrogen atoms, and four oxygen atoms. The unique structure of benzofurans contributes to their varied biological activities and potential therapeutic applications.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain benzofuran derivatives can induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of signaling pathways involved in cell survival.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value of approximately 25 µM against HeLa cells, indicating substantial anticancer potential. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells .

Antibacterial Activity

This compound has also been assessed for its antibacterial properties . Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicate that this compound exhibits varying levels of antibacterial activity, with the most potent effects observed against Bacillus subtilis .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown anti-inflammatory effects . Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in regulating immune responses and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have suggested that substituents on the benzofuran ring significantly impact its potency against specific biological targets.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Biological Activity
Methyl 7-methylbenzofuran-4-carboxylateBenzofuran derivativeAntimicrobial
Benzofuran-3-carboxylic acidBenzofuran derivativeAnticancer
6-(2-Aminopropyl)benzofuranBenzofuran derivativePsychoactive

These comparisons highlight how modifications can enhance or diminish biological activity, pointing towards the importance of SAR studies in drug development .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 2-acetyl-1-benzofuran-5-carboxylate

InChI

InChI=1S/C12H10O4/c1-7(13)11-6-9-5-8(12(14)15-2)3-4-10(9)16-11/h3-6H,1-2H3

InChI Key

SRPYVGHZFOSLGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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